molecular formula C4H2BrN3O2 B13002146 5-Bromo-2-nitropyrimidine

5-Bromo-2-nitropyrimidine

Cat. No.: B13002146
M. Wt: 203.98 g/mol
InChI Key: SGIHMROAOKLBLY-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyrimidine is an organic compound with the molecular formula C4H2BrN3O2 It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyrimidine typically involves the bromination of 2-nitropyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as acetonitrile. The reaction is carried out at low temperatures (0-5°C) to ensure regioselectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-nitropyrimidine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 5-Bromo-2-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target sites through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 2-Bromo-5-nitropyrimidine
  • 5-Bromo-2,4-dinitropyrimidine

Comparison: 5-Bromo-2-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 5-Bromo-2-nitropyridine, it has a different electronic distribution, affecting its reactivity in substitution and reduction reactions. The presence of both bromine and nitro groups in this compound makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C4H2BrN3O2

Molecular Weight

203.98 g/mol

IUPAC Name

5-bromo-2-nitropyrimidine

InChI

InChI=1S/C4H2BrN3O2/c5-3-1-6-4(7-2-3)8(9)10/h1-2H

InChI Key

SGIHMROAOKLBLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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